molecular formula C28H27ClN4O3 B11587042 4-({3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)-N,N-diethylbenzamide

4-({3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)-N,N-diethylbenzamide

Cat. No.: B11587042
M. Wt: 503.0 g/mol
InChI Key: QWTNSTDJHLWKFT-UHFFFAOYSA-N
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Description

4-{3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDO}-N,N-DIETHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydrophthalazinone moiety, and a diethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDO}-N,N-DIETHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the chlorophenyl intermediate, which can be achieved through the chlorination of a suitable aromatic compound.

    Dihydrophthalazinone Formation: The next step involves the formation of the dihydrophthalazinone moiety. This can be accomplished through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

    Amidation Reaction: The final step involves the amidation reaction, where the dihydrophthalazinone intermediate is reacted with N,N-diethylbenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDO}-N,N-DIETHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

4-{3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDO}-N,N-DIETHYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDO}-N,N-DIETHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDO}-N,N-DIETHYLBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H27ClN4O3

Molecular Weight

503.0 g/mol

IUPAC Name

4-[3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoylamino]-N,N-diethylbenzamide

InChI

InChI=1S/C28H27ClN4O3/c1-3-32(4-2)27(35)20-11-15-22(16-12-20)30-25(34)17-18-33-28(36)24-8-6-5-7-23(24)26(31-33)19-9-13-21(29)14-10-19/h5-16H,3-4,17-18H2,1-2H3,(H,30,34)

InChI Key

QWTNSTDJHLWKFT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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